
Diphenyl ether, monochloro diisobutyl derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl ether, monochloro diisobutyl derivative is a chemical compound with the molecular formula C20H25ClO. It is a derivative of diphenyl ether, where one of the hydrogen atoms is replaced by a monochloro diisobutyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl ether, monochloro diisobutyl derivative typically involves the reaction of diphenyl ether with monochloro diisobutyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl ether, monochloro diisobutyl derivative undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The monochloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
Diphenyl ether, monochloro diisobutyl derivative has several scientific research applications, including:
Chemistry: It is used as a model compound to study the hydrodeoxygenation of ether linkages in lignin fragments.
Biology: The compound is investigated for its potential as an inhibitor of certain enzymes, such as enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis in Mycobacterium tuberculosis
Medicine: Research is ongoing to explore its potential as an antitubercular agent due to its ability to inhibit mycobacterial cell wall synthesis
Industry: It is used as an additive in the fabrication of organic photovoltaics and organic solar cells.
Mécanisme D'action
The mechanism of action of diphenyl ether, monochloro diisobutyl derivative involves the inhibition of specific enzymes. For example, it inhibits enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, which catalyzes the last step in the fatty acid synthesis cycle. This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to the death of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl ether: The parent compound, which lacks the monochloro diisobutyl group.
Barceloneic lactone D: A diphenyl ether derivative isolated from the endolichenic fungus Preussia africana.
Quercilolin: Another diphenyl ether derivative with distinct structural features.
Uniqueness
Diphenyl ether, monochloro diisobutyl derivative is unique due to the presence of the monochloro diisobutyl group, which imparts specific chemical properties and biological activities. This structural modification enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research and industry .
Propriétés
Numéro CAS |
70624-14-5 |
|---|---|
Formule moléculaire |
C20H25ClO |
Poids moléculaire |
316.9 g/mol |
Nom IUPAC |
1-chloro-2,3-bis(2-methylpropyl)-4-phenoxybenzene |
InChI |
InChI=1S/C20H25ClO/c1-14(2)12-17-18(13-15(3)4)20(11-10-19(17)21)22-16-8-6-5-7-9-16/h5-11,14-15H,12-13H2,1-4H3 |
Clé InChI |
MJRBQSMUYNZNNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C=CC(=C1CC(C)C)Cl)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
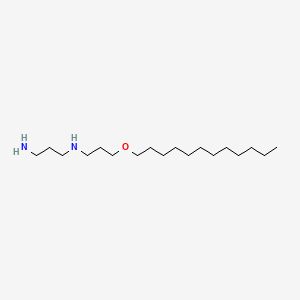
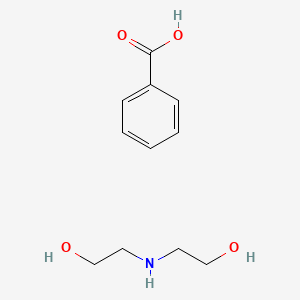
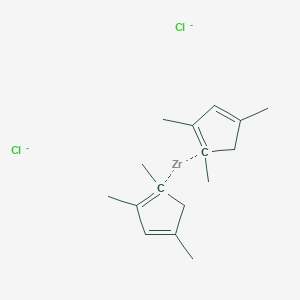
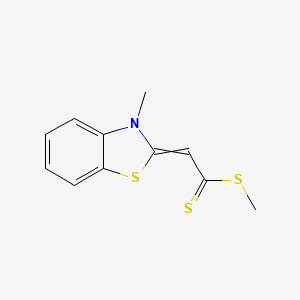

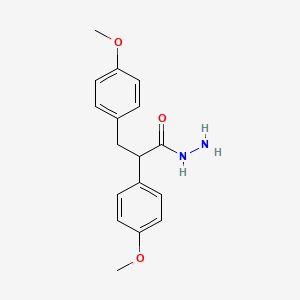
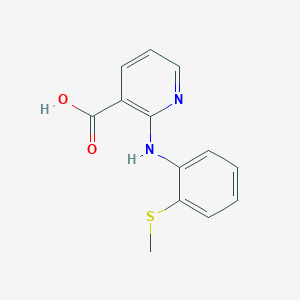
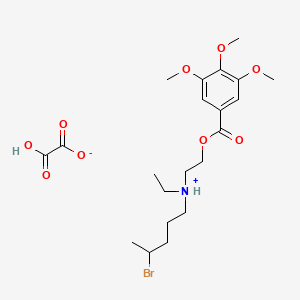
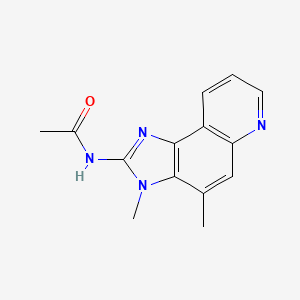
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
